molecular formula C19H22N4O2 B5911180 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine

4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine

Cat. No. B5911180
M. Wt: 338.4 g/mol
InChI Key: DMNHFELRKXRCRA-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine, also known as MNBP, is a compound that has been studied for its potential applications in the field of medicinal chemistry. MNBP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine is not fully understood. However, it has been proposed that 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine has also been found to inhibit the growth of cancer cells by inducing autophagy. The antimicrobial activity of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication in cancer cells. 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine is that it exhibits potent anticancer and antimicrobial activity at relatively low concentrations. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine. One area of research could be to further investigate the mechanism of action of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine, in order to optimize its therapeutic potential. Another area of research could be to explore the potential of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine as a combination therapy with other anticancer or antimicrobial agents. Finally, research could be directed towards developing novel formulations of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine, such as nanoparticles or liposomes, in order to improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine is a compound that has shown promise in the field of medicinal chemistry. Its potent anticancer and antimicrobial activity make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine involves the reaction of 4-methylbenzylamine with 4-nitrobenzaldehyde in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is then purified by recrystallization. The yield of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine obtained from this method is around 70%.

Scientific Research Applications

4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anticancer activity against different types of cancer cells, including breast cancer, colon cancer, and lung cancer. 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine has also been shown to possess antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-16-2-4-18(5-3-16)15-21-10-12-22(13-11-21)20-14-17-6-8-19(9-7-17)23(24)25/h2-9,14H,10-13,15H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNHFELRKXRCRA-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine

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